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molecular formula C13H13FO3 B8440749 Ethyl 2-[(4-fluorophenyl) methylene]-3-oxobutanoate

Ethyl 2-[(4-fluorophenyl) methylene]-3-oxobutanoate

Cat. No. B8440749
M. Wt: 236.24 g/mol
InChI Key: OKJCUOXQWLRDKY-UHFFFAOYSA-N
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Patent
US05026708

Procedure details

8.69 g (7×10-2 mol) of p-fluorobenzaldehyde, 9.11 g (7×10-2 mol) of ethyl acetoacetate, 0.24 g (2.8×10-3 mol) of piperidine and 0.84 g (1.4×10-2 mol) of glacial acetic acid were dissolved in 40 ml of dry benzene dehydrated by molecular sieve, and the mixture was refluxed under heating at 100° C. for about 3 hours for azeotropically removing water. After confirming the disappearance of the starting materials by thin layer chromatography, the reaction solution was cooled to room temperature, and 50 ml of ethyl ether was added thereto. The mixture was washed three times with 100 ml of water and twice with 100 ml of a saturated sodium chloride aqueous solution. The ether solution was dried over anhydrous magnesium sulfate, and then the solvent was distilled off under reduced pressure by an evaporator. The residual oil was left to stand overnight in a refrigerator. The solid thereby obtained was recrystallized from hexane to obtain 14.08 g (yield: 85.2%) of slightly yellow prism crystals. Melting point: 80°-82° C.
Quantity
8.69 g
Type
reactant
Reaction Step One
Quantity
9.11 g
Type
reactant
Reaction Step One
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
0.84 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.[C:10]([O:16][CH2:17][CH3:18])(=[O:15])[CH2:11][C:12]([CH3:14])=[O:13].N1CCCCC1.C(O)(=O)C>C1C=CC=CC=1.C(OCC)C.O>[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[C:11]([C:12]([CH3:14])=[O:13])[C:10]([O:16][CH2:17][CH3:18])=[O:15])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
8.69 g
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Name
Quantity
9.11 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
0.24 g
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
0.84 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
40 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
WASH
Type
WASH
Details
The mixture was washed three times with 100 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether solution was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure by an evaporator
WAIT
Type
WAIT
Details
The residual oil was left
CUSTOM
Type
CUSTOM
Details
The solid thereby obtained
CUSTOM
Type
CUSTOM
Details
was recrystallized from hexane
CUSTOM
Type
CUSTOM
Details
to obtain 14.08 g (yield: 85.2%) of slightly yellow prism crystals

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
FC1=CC=C(C=C(C(=O)OCC)C(=O)C)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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